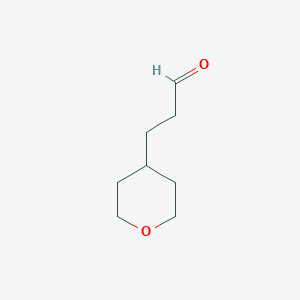

3-(Oxan-4-yl)propanal

CAS No.: 952685-59-5

Cat. No.: VC2843525

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952685-59-5 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | 3-(oxan-4-yl)propanal |

| Standard InChI | InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2 |

| Standard InChI Key | MPQGHLGJSCIVNS-UHFFFAOYSA-N |

| SMILES | C1COCCC1CCC=O |

| Canonical SMILES | C1COCCC1CCC=O |

Introduction

Chemical Identity and Structural Properties

3-(Oxan-4-yl)propanal represents an important class of heterocyclic aldehydes with potential synthetic utility. This section details the fundamental chemical identity parameters and structural characteristics that define this compound.

Identification Parameters

3-(Oxan-4-yl)propanal is uniquely identified through several chemical identifiers. It possesses the CAS registry number 952685-59-5, which serves as its primary identification in chemical databases and regulatory documentation. The molecular formula C8H14O2 indicates its composition of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms, resulting in a molecular weight of 142.2 g/mol. This relatively low molecular weight contributes to its potential utility as a building block in organic synthesis.

The compound is formally identified through several chemical notation systems. Its IUPAC name, 3-(oxan-4-yl)propanal, describes the structural arrangement with a propanal group connected to the 4-position of an oxane ring. For computational and database purposes, the compound can be represented through its Standard InChI: InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2 and Standard InChIKey: MPQGHLGJSCIVNS-UHFFFAOYSA-N. Additionally, the SMILES notation C1COCCC1CCC=O provides a linear representation of its structure.

Table 1: Chemical Identity Parameters of 3-(Oxan-4-yl)propanal

| Parameter | Value |

|---|---|

| CAS Number | 952685-59-5 |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | 3-(oxan-4-yl)propanal |

| Standard InChI | InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2 |

| Standard InChIKey | MPQGHLGJSCIVNS-UHFFFAOYSA-N |

| SMILES | C1COCCC1CCC=O |

| Canonical SMILES | C1COCCC1CCC=O |

| PubChem Compound ID | 57449683 |

Structural Characteristics

The structure of 3-(Oxan-4-yl)propanal consists of two principal components: a six-membered oxane ring (also known as tetrahydropyran) and a propanal chain. The oxane ring contains five carbon atoms and one oxygen atom in a chair conformation, typical of saturated six-membered heterocycles. The propanal group is attached to the oxane ring at the 4-position through a two-carbon spacer, creating a flexible linker between the ring and the reactive aldehyde group.

This structural arrangement confers both stability and reactivity to the molecule. The oxane ring provides conformational rigidity and serves as a scaffold, while the aldehyde group offers a site for various chemical transformations. The spatial separation between these two functional elements allows for selective reactions at the aldehyde without significantly affecting the oxane ring structure.

Chemical Reactivity and Synthetic Applications

Understanding the chemical behavior of 3-(Oxan-4-yl)propanal is essential for its effective utilization in organic synthesis. This section explores its reactivity patterns and potential applications in the creation of more complex structures.

Reactivity Profile

The reactivity of 3-(Oxan-4-yl)propanal is primarily governed by the aldehyde functional group, which serves as an electrophilic center susceptible to nucleophilic attack. The carbonyl carbon is partially positive due to the polarized nature of the carbon-oxygen double bond, making it reactive toward nucleophiles such as hydrides, organometallics, amines, and alcohols.

Table 2: Predicted Reactivity Patterns of 3-(Oxan-4-yl)propanal

| Reaction Type | Expected Outcome | Potential Applications |

|---|---|---|

| Reduction | Formation of primary alcohol | Precursor for diols and polyols |

| Oxidation | Formation of carboxylic acid | Synthesis of carboxylic acid derivatives |

| Aldol Condensation | Carbon-carbon bond formation | Building complex carbon skeletons |

| Grignard/Organolithium Addition | Secondary alcohol formation | Stereoselective synthesis |

| Reductive Amination | Formation of amines | Pharmaceutical intermediates |

| Wittig Reaction | Olefin formation | Unsaturated compound synthesis |

| Acetal Formation | Protected aldehyde | Orthogonal protection strategies |

Synthetic Applications

3-(Oxan-4-yl)propanal serves as a versatile building block in organic synthesis due to its bifunctional nature. The aldehyde group can undergo numerous transformations to generate diverse structural motifs, while the oxane ring provides a fixed geometric arrangement that can influence stereochemical outcomes.

In pharmaceutical synthesis, compounds containing the oxane motif have shown various biological activities, making 3-(Oxan-4-yl)propanal a potential intermediate in drug discovery pipelines. The oxane ring can impart specific conformational constraints to molecules, potentially enhancing binding affinity and selectivity toward biological targets.

For agrochemical applications, the aldehyde functionality allows for the incorporation of various chemical groups through condensation reactions, enabling the tailored design of compounds with desired properties such as solubility, stability, and bioactivity. Additionally, in specialty chemical manufacturing, this compound could serve as an intermediate for the production of fragrances, flavors, and other fine chemicals that require precise structural control.

Comparison with Related Compounds

3-(Oxan-4-yl)propanal belongs to a family of structurally related compounds that share similar synthetic utility and reactivity patterns. Examining these related structures provides valuable insights into the unique properties and potential applications of our target compound.

Structural Analogs

Several compounds closely related to 3-(Oxan-4-yl)propanal have been identified and studied, differing primarily in substitution patterns or functional group modifications. One such analog is 2-methyl-3-(oxan-4-yl)propanal (CAS: 1339031-38-7), which contains an additional methyl group at the carbon adjacent to the aldehyde . This methyl substitution introduces a stereocenter, potentially influencing the stereochemical outcome of subsequent reactions and altering the compound's physical properties.

Another related compound is 2,2-dimethyl-3-(oxan-4-yl)propanal (CAS: 1262411-31-3), featuring two methyl groups at the carbon adjacent to the aldehyde. This geminal dimethyl substitution significantly affects the steric environment around the reactive center, potentially altering reaction rates and selectivity patterns. The increased steric bulk may also confer enhanced stability to the aldehyde group under certain conditions.

Table 3: Comparison of 3-(Oxan-4-yl)propanal with Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |

|---|---|---|---|---|

| 3-(Oxan-4-yl)propanal | 952685-59-5 | C8H14O2 | 142.2 | Base structure with unsubstituted propanal chain |

| 2-Methyl-3-(oxan-4-yl)propanal | 1339031-38-7 | C9H16O2 | 156.22 | Mono-methyl substitution creating a stereocenter |

| 2,2-Dimethyl-3-(oxan-4-yl)propanal | 1262411-31-3 | C10H18O2 | 170.25 | Geminal dimethyl substitution increasing steric bulk |

Functional Group Variations

Beyond simple alkyl substitutions, functional group modifications of the basic structure yield compounds with distinctly different chemical behaviors. For instance, 3-(oxan-4-yloxy)propanoic acid (CAS: 193340-03-3) represents a significant departure from the target compound, featuring an ether linkage to the oxane ring and a carboxylic acid terminus instead of an aldehyde . This functional group alteration completely changes the reactivity profile, shifting from the electrophilic character of an aldehyde to the nucleophilic and acidic properties of a carboxylic acid.

The structural diversity within this family of compounds highlights the versatility of the oxane scaffold in organic synthesis. Each variation offers unique reactive sites and physicochemical properties, expanding the range of potential applications across different fields of chemistry. Understanding these relationships enables chemists to select the most appropriate building block for specific synthetic targets.

| Synthetic Approach | Key Intermediates | Critical Reactions | Advantages | Challenges |

|---|---|---|---|---|

| Direct functionalization of oxane | 4-substituted oxane derivatives | C-H activation, chain extension, oxidation | Potentially shorter route | Regioselectivity issues |

| Alcohol oxidation route | 3-(oxan-4-yl)propanol | Selective oxidation | Well-established oxidation methods | Controlling oxidation level |

| Coupling-based approach | 4-functionalized oxane, 3-carbon synthon | Cross-coupling, functional group interconversion | Modular approach | Multiple steps required |

Key Considerations in Synthesis

Current Research and Future Directions

The investigation of 3-(Oxan-4-yl)propanal and its potential applications represents an evolving area of research in organic chemistry. This section explores the current state of knowledge and identifies promising avenues for future exploration.

Research Status

Current research on 3-(Oxan-4-yl)propanal appears to be limited, as indicated by the scarcity of detailed studies in the available literature. Much of the existing information focuses on basic chemical identity and structural characteristics rather than comprehensive investigations of synthesis, reactivity, or applications. This knowledge gap presents significant opportunities for researchers interested in exploring the chemistry of this compound.

Future Research Opportunities

Several promising directions for future research on 3-(Oxan-4-yl)propanal can be identified. One priority area is the development of efficient, scalable synthetic routes that would increase the accessibility of this compound for further studies. Optimized synthesis protocols would enable more extensive exploration of its chemical behavior and potential applications.

Detailed investigation of the compound's reactivity patterns across different reaction types would provide valuable insights for synthetic chemists considering its use as a building block. Systematic studies of nucleophilic additions, oxidation-reduction behaviors, and carbon-carbon bond-forming reactions would expand the knowledge base regarding its synthetic utility.

Another important research direction involves exploring the potential of 3-(Oxan-4-yl)propanal in specific application areas, such as pharmaceutical synthesis, agrochemical development, or materials science. Structure-activity relationship studies using derivatives of this compound could reveal promising biological activities or material properties, opening new avenues for practical applications.

Table 5: Proposed Research Directions for 3-(Oxan-4-yl)propanal

| Research Area | Specific Topics | Potential Impact |

|---|---|---|

| Synthetic Methodology | Optimization of synthesis routes, stereoselective approaches | Enhanced accessibility for research and applications |

| Reactivity Studies | Comprehensive evaluation of behavior in various reaction types | Expanded toolkit for synthetic chemists |

| Pharmaceutical Applications | Development of bioactive derivatives, structure-activity relationships | New lead compounds for drug discovery |

| Agrochemical Development | Preparation of crop protection agents, controlled release systems | Novel approaches to agricultural challenges |

| Materials Science | Incorporation into polymers, functional materials | Materials with specialized properties |

| Catalysis Applications | Development of catalysts containing the oxane motif | New catalytic systems for organic transformations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume